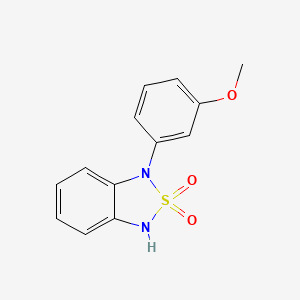
Pentanedioic acid, didecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, didecyl ester, also known as didecyl glutarate, is an organic compound with the molecular formula C24H46O4. It is a diester formed from pentanedioic acid (glutaric acid) and dodecyl alcohol (lauryl alcohol). This compound is primarily used in the production of lubricants, plasticizers, and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing this compound is through the esterification of pentanedioic acid with dodecyl alcohol. This reaction typically requires an acid catalyst (such as sulfuric acid) and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the reaction is carried out in large reactors with continuous stirring and temperature control to maintain optimal reaction conditions. The process may also involve the use of vacuum distillation to purify the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of strong acids or bases to yield pentanedioic acid and dodecyl alcohol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce pentane-1,5-diol.
Oxidation: Oxidation reactions are less common but can occur under specific conditions, leading to the formation of shorter-chain carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products Formed:
Hydrolysis: Pentanedioic acid and dodecyl alcohol.
Reduction: Pentane-1,5-diol.
Oxidation: Shorter-chain carboxylic acids.
Scientific Research Applications
Pentanedioic acid, didecyl ester has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible PVC (polyvinyl chloride) products.
Biology: The compound can be used as a solvent in biological assays and experiments.
Industry: It is used in the manufacture of lubricants, coatings, and adhesives.
Mechanism of Action
The mechanism by which pentanedioic acid, didecyl ester exerts its effects depends on its application. For example, as a plasticizer, it works by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. The molecular targets and pathways involved vary based on the specific use case.
Comparison with Similar Compounds
Pentanedioic acid, diethyl ester
Pentanedioic acid, dimethyl ester
Adipic acid diesters
Properties
CAS No. |
3634-94-4 |
|---|---|
Molecular Formula |
C25H48O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
didecyl pentanedioate |
InChI |
InChI=1S/C25H48O4/c1-3-5-7-9-11-13-15-17-22-28-24(26)20-19-21-25(27)29-23-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |
InChI Key |
FFPZYKQFAKXVSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


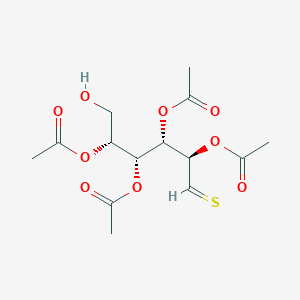
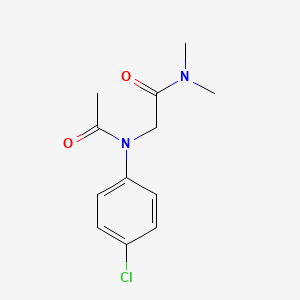
![Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]](/img/structure/B15343305.png)
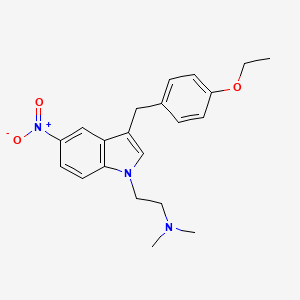
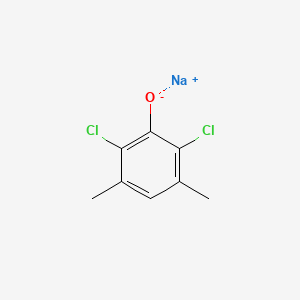

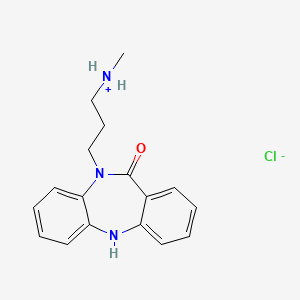
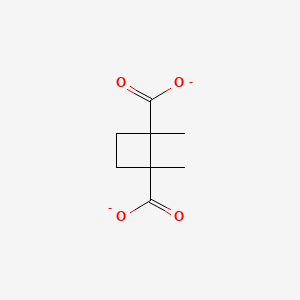
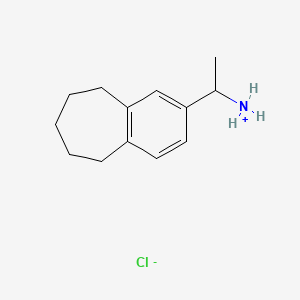

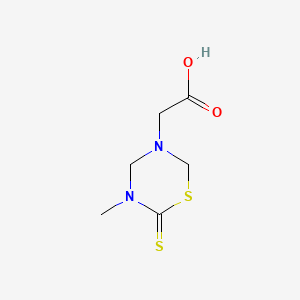
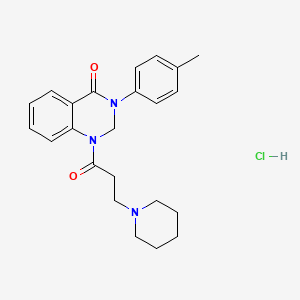
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
